molecular formula C24H31N5O3 B2982215 N1-(3-acetamidophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 900005-84-7

N1-(3-acetamidophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2982215
CAS RN: 900005-84-7
M. Wt: 437.544
InChI Key: OIMFHTLCAYAOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-acetamidophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N5O3 and its molecular weight is 437.544. The purity is usually 95%.
BenchChem offers high-quality N1-(3-acetamidophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-acetamidophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Alves et al. (1997) described the synthesis of related compounds, including 5-amino-2-arylimino-3,4-di[(N,N-dimethylamino)methylideneamino]-2H-pyrroles. This study highlights the importance of such compounds in the field of heterocyclic chemistry, particularly for synthesizing novel structures with potential applications in various domains (Alves et al., 1997).

Crystal Structure Determination 2. The work by Rusek et al. (2001) focused on N-(p-dimethylaminophenyl)-α-(3acetamido-4-nitrophenyl)nitrone, a structurally similar compound. They conducted X-ray diffraction studies to understand the compound's molecular structure and interactions. This kind of research is crucial for determining the physical and chemical properties of these compounds (Rusek et al., 2001).

Biological Evaluation and Potential Therapeutic Applications 3. Barlow et al. (1991) synthesized a series of compounds structurally related to N1-(3-acetamidophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide and evaluated their biological activity as opioid kappa agonists. This kind of research underscores the potential therapeutic applications of these compounds in the field of pharmacology (Barlow et al., 1991).

Antimicrobial and Antifungal Activities 4. Gouda et al. (2010) explored the antimicrobial activities of new thiazole and pyrazole derivatives based on a related chemical moiety. Studies like this demonstrate the antimicrobial potential of these compounds, which could lead to the development of new antibiotics or antifungal agents (Gouda et al., 2010).

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-17(30)26-19-7-6-8-20(15-19)27-24(32)23(31)25-16-22(29-13-4-5-14-29)18-9-11-21(12-10-18)28(2)3/h6-12,15,22H,4-5,13-14,16H2,1-3H3,(H,25,31)(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMFHTLCAYAOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.